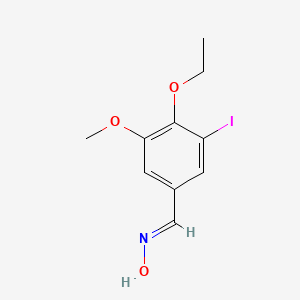

![molecular formula C20H21N3O5S B5512432 4-{[4-甲氧基-3-(1-吡咯烷基羰基)苯基]磺酰基}-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B5512432.png)

4-{[4-甲氧基-3-(1-吡咯烷基羰基)苯基]磺酰基}-3,4-二氢-2(1H)-喹喔啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of the quinoxaline derivatives, a class known for their diverse pharmacological activities and applications in material science due to their unique chemical structure and properties. Quinoxalines contain nitrogen-embedded heterocyclic components, making them integral in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves strategies like the Pfitzinger reaction, Grignard reactions, and oxidative cyclization. For example, oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine derivatives can lead to quinoxaline compounds under mild, metal-free conditions (Faizi et al., 2018). Similarly, cyclization of acetylenic sulfones with beta and gamma-chloroamines has been used to synthesize related structures, demonstrating the versatility in the synthetic routes for quinoxaline derivatives (Back & Nakajima, 2000).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular conformations, which can be influenced by substituents and functional groups attached to the core structure. For instance, crystal structure analysis often reveals that these molecules can adopt various shapes and conformations, affecting their intermolecular interactions and, consequently, their chemical and physical properties (Souza et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, including hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For example, the formation of dimeric units through C—H⋯N hydrogen-bonded motifs and stacking via π–π interactions are common among these compounds, highlighting their ability to form complex supramolecular arrangements (Jahns et al., 2009).

科学研究应用

绿色合成和抗菌活性

Alavi 等人 (2017) 的一项研究重点关注新型喹喔啉磺酰胺的绿色合成,从邻苯二胺和 2-溴苯乙酮的反应开始。这一过程在无催化剂条件下在乙醇中进行,导致从 2-(4-甲氧基苯基)-喹喔啉合成出多种磺酰胺。对这些化合物针对金黄色葡萄球菌属和结肠杆菌的抗菌活性进行了评估,展示了它们在开发新型抗菌剂中的潜力 Alavi, S., Mosslemin, M., Mohebat, R., & Massah, A. (2017). 化学中间体研究.

合成和 COX-2 抑制

Singh 等人 (2004) 合成了一系列具有磺酰胺基/甲基磺酰基苯基药效团的 2,3-二芳基吡嗪和喹喔啉。对这些化合物进行了环氧合酶 (COX-1/COX-2) 抑制活性的评估,发现一些潜在化合物在已建立的动物炎症模型中表现出优异的体内活性。这项研究突出了该化合物在设计用于治疗目的的选择性 COX-2 抑制剂中的相关性 Singh, S., Saibaba, V., Ravikumar, V., Rudrawar, S., Daga, P. R., Rao, C., Akhila, V., Hegde, P., & Rao, Y. K. (2004). 生物有机与药学化学.

晶体结构分析

Souza 等人 (2013) 报告了由美芬奎宁和不同的苯甲醛制备的三种外消旋化合物的晶体结构。这些分子在针对多重耐药结核菌株 T113 的体外研究中具有活性,对其分子构象进行了分析,揭示了其潜在的抗结核活性。该研究提供了有价值的结构信息,可用于设计新的抗结核药物 Souza, M. D., Gonçalves, R. S., Wardell, S., & Wardell, J. (2013).

新型磺酰胺-二氢喹啉酮杂交体

Moreira 等人 (2019) 展示了一种新型磺酰胺-二氢喹啉酮杂交体的结构描述,展示了其通过各种光谱技术阐明的分子结构。该研究还探索了分子堆积、分子间相互作用和理论计算,对该化合物的化学性质和潜在的生物应用提供了全面的理解 Moreira, C. A., Custódio, J. M. F., Vaz, W. F., d'Oliveira, G., Perez, C., & Napolitano, H. (2019). 分子模拟杂志.

未来方向

属性

IUPAC Name |

4-[4-methoxy-3-(pyrrolidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-28-18-9-8-14(12-15(18)20(25)22-10-4-5-11-22)29(26,27)23-13-19(24)21-16-6-2-3-7-17(16)23/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXXSLCZRQTWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)

![2-methyl-4-(3-{[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5512355.png)

![4-chloro-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5512367.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)

![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

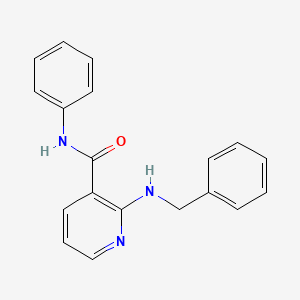

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)